Product packaging for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine(Cat. No.:)

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B13133665
M. Wt: 212.05 g/mol
InChI Key: FEDRERVMXNOPET-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1369240-84-5) is a brominated heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. This derivative of the 3H-imidazo[4,5-c]pyridine scaffold serves as a key synthetic intermediate for the development of novel bioactive molecules. The imidazo[4,5-c]pyridine core is structurally analogous to purines, which allows these compounds to interact with critical biological targets, making them valuable precursors for pharmaceutical research . This bromo-substituted derivative is particularly useful in the design and synthesis of tubulin polymerization inhibitors, a prominent mechanism for anticancer agents . Furthermore, related imidazopyridine isomers have demonstrated potent antimicrobial activity against Gram-positive bacteria such as Bacillus cereus , showcasing their potential in addressing antibiotic resistance . The bromine atom at the 4-position provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling researchers to create diverse chemical libraries for structure-activity relationship studies . With a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol, this compound is characterized by high purity and is supplied with batch-specific certification . It is offered as a solid and typically requires cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material using appropriate laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B13133665 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromo-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3

InChI Key

FEDRERVMXNOPET-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)Br

Origin of Product

United States

Reactivity and Derivatization Pathways of 4 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine

Reactivity at the Bromine Atom: Nucleophilic Aromatic Substitution and Cross-Coupling

The bromine atom at the 4-position of the imidazo[4,5-c]pyridine ring is a versatile handle for introducing a wide range of substituents. This is primarily achieved through palladium-catalyzed cross-coupling reactions and, to a lesser extent, direct nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, these reactions are expected to proceed efficiently, analogous to other bromo-substituted pyridines and imidazopyridines.

Suzuki Coupling: This reaction involves the coupling of the bromo-substituted heterocycle with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. While specific studies on this compound are not extensively documented, the reactivity of similar bromo-pyridines suggests that it would be a viable substrate. For instance, the Suzuki coupling of various bromo-pyridines with arylboronic acids is a well-established transformation.

Interactive Data Table: Representative Conditions for Suzuki Coupling of Bromo-pyridines

Sonogashira Coupling: This reaction couples the bromo-substituted heterocycle with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a highly effective method for the synthesis of aryl-alkynes. The Sonogashira reaction is known to proceed well with a variety of bromo-heterocycles, and it is anticipated that this compound would readily participate in such transformations.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromo-compound with an alkene to form a substituted alkene. This reaction is a valuable tool for the formation of carbon-carbon double bonds. The reaction typically requires a palladium catalyst, a base, and a phosphine (B1218219) ligand.

Direct Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is also a potential pathway for derivatization. However, the reactivity of the pyridine (B92270) ring towards nucleophilic attack is influenced by the position of the leaving group and the electronic nature of the ring. In pyridines, positions 2 and 4 are more activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Therefore, the 4-bromo substituent in the target molecule is susceptible to displacement by strong nucleophiles, although this may require forcing conditions.

Transformations Involving the Imidazole (B134444) Ring Nitrogen Atoms

The imidazole portion of the molecule contains two nitrogen atoms, one of which is methylated (N-3), while the other (N-1) possesses a lone pair of electrons and can participate in further reactions.

Further Alkylation and Acylation Reactions at Accessible Nitrogen Positions

The N-1 nitrogen of the imidazole ring is a nucleophilic center and can undergo alkylation and acylation reactions.

Alkylation: The reaction with alkyl halides in the presence of a base can introduce an alkyl group at the N-1 position. Studies on the isomeric 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine have shown that methylation with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF proceeds to give the N-3 methylated product. nih.gov A similar approach could likely be used to introduce other alkyl groups at the N-1 position of this compound.

Acylation: Acyl groups can be introduced at the N-1 position using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction would lead to the formation of N-acyl-imidazo[4,5-c]pyridine derivatives.

Protonation Equilibria and their Impact on Reactivity

The nitrogen atoms in the imidazo[4,5-c]pyridine ring system can be protonated in acidic media. The site of protonation can significantly influence the reactivity of the molecule. Theoretical and experimental studies on the related imidazo[4,5-b]pyridine system suggest that the imidazole nitrogen is generally more basic than the pyridine nitrogen. mdpi.com Protonation of the imidazole nitrogen would increase the electron-withdrawing nature of the imidazole ring, which could in turn affect the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. Conversely, protonation of the pyridine nitrogen would further activate the ring towards nucleophilic attack.

Functional Group Interconversions on the Pyridine Moiety

Oxidation and Reduction Chemistry of the Imidazo[4,5-c]pyridine Core

The reactivity of the this compound core towards oxidation and reduction is a critical aspect of its chemical behavior, influencing its stability and its potential for further functionalization. While specific studies on the oxidation and reduction of this compound are not extensively documented, the reactivity of the broader imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine systems provides valuable insights into its potential transformations.

The imidazo[4,5-c]pyridine scaffold is structurally analogous to purines, which suggests a degree of inherent stability. mdpi.com However, the fused pyridine and imidazole rings possess distinct electronic properties that can be selectively targeted by appropriate oxidizing or reducing agents.

Oxidation:

The imidazo[4,5-c]pyridine core is often synthesized through oxidative cyclization reactions. For instance, the condensation of 3,4-diaminopyridines with aldehydes can be followed by an air-mediated oxidation to furnish the aromatic imidazo[4,5-c]pyridine ring system. nih.gov This indicates that while the core can be formed under oxidative conditions, it is also relatively stable to oxidation by atmospheric oxygen.

In the context of catalytic applications, manganese meso-tetraarylporphyrins, which have been functionalized with a 2-arylimidazole linker fused to a porphyrin ring, have been utilized in the selective oxidation of sulfides to sulfoxides. mdpi.com This suggests that the imidazo[4,5-b]pyridine moiety within these catalysts is robust enough to withstand the oxidative conditions required for the catalytic cycle. mdpi.com The use of molecular oxygen in the presence of isobutyraldehyde (B47883) as a co-reductant highlights a system where the imidazo[4,5-b]porphyrin catalyst remains intact while promoting oxidation. mdpi.com

Reduction:

The reduction of substituted pyridines is a common strategy in organic synthesis. In the context of imidazo[4,5-c]pyridine synthesis, the reduction of a nitro group on the pyridine ring is a key step. For example, 3-nitropyridin-4-amine can be reduced using iron powder in acetic acid to form the corresponding 3,4-diaminopyridine (B372788), which is a direct precursor for the formation of the imidazo[4,5-c]pyridine ring. mdpi.com Similarly, stannous chloride dihydrate (SnCl₂·2H₂O) has been employed as a reducing agent for the reductive cyclization of 2-nitro-3-aminopyridine with ketones to yield 1H-imidazo[4,5-b]pyridines. mdpi.com These examples demonstrate the stability of the pyridine ring itself under conditions that reduce a nitro substituent.

The following table summarizes reduction methods used in the synthesis of the imidazo[4,5-c]pyridine core:

Precursor Reducing Agent Product Yield (%)
3-Nitropyridin-4-amine Fe/Acetic acid 3,4-Diaminopyridine Not Reported

Computational and Theoretical Investigations of 4 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com For the imidazopyridine scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide deep insights into the molecule's behavior at a quantum level. nih.gov

Geometric Optimization and Conformational Analysis of the Molecule

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For imidazopyridine derivatives, this involves calculating bond lengths, bond angles, and dihedral angles. nih.gov Studies on similar structures show that the fused imidazole (B134444) and pyridine (B92270) rings typically form a nearly planar system. nih.gov Conformational analysis would further explore the rotational barriers and orientation of the methyl group relative to the heterocyclic core to identify the most stable conformer.

Table 1: Key Parameters in Geometric Optimization

Parameter Description
Bond Length The equilibrium distance between the nuclei of two bonded atoms.
Bond Angle The angle formed between three atoms across at least two bonds.
Dihedral Angle The angle between two intersecting planes, used to define the rotation around a bond.

| Potential Energy | The energy of the molecule corresponding to a specific geometric arrangement. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.gov A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov In related imidazopyridine compounds, the HOMO and LUMO are often distributed across the fused ring system. nih.gov

Table 2: Chemical Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Electronegativity (χ) -(ELUMO + EHOMO)/2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates high polarizability.

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. These maps are invaluable for predicting where a molecule might undergo electrophilic or nucleophilic attack. nih.gov For heterocyclic systems like imidazopyridines, MEP analysis typically reveals negative potential (red and yellow regions) around the nitrogen atoms, indicating their susceptibility to electrophilic attack and their role in hydrogen bonding. Positive potential (blue regions) is generally found around hydrogen atoms.

Tautomerism and Isomerization Pathways of Imidazopyridines

Imidazopyridines can exist in different tautomeric forms due to the migration of a proton between nitrogen atoms in the heterocyclic system. nih.gov DFT calculations are used to determine the relative energies and thermodynamic stabilities of these tautomers. For instance, in the parent imidazo[4,5-c]pyridine, proton transfer can occur between the nitrogen atoms of the imidazole ring. The presence and position of substituents, such as the methyl group in 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, significantly influence which tautomer or isomer is the most stable. Computational studies can map the transition states and energy barriers for these isomerization pathways. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, flexibility, and how the molecule interacts with its environment, such as a solvent. For this compound, MD could be used to explore its conformational landscape and preferred orientations in solution.

Intermolecular Interactions and Crystal Lattice Analysis

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. X-ray crystallography provides experimental data on the crystal structure, which can be complemented by computational analysis. nih.gov For related bromo-pyridine and imidazopyridine compounds, studies have shown that interactions such as π-π stacking between the aromatic rings, hydrogen bonding, and halogen bonds (involving the bromine atom) are crucial in stabilizing the crystal packing. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal, highlighting the most significant interactions responsible for the crystal's stability. nih.gov

Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts

For brominated imidazopyridine derivatives, Hirshfeld surface analysis reveals the dominant role of specific intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each contact type. While specific data for this compound is not available, analysis of structurally related brominated imidazo[4,5-b]pyridines provides representative findings. nih.govnih.gov

The most significant contributions to the crystal packing in this class of compounds typically arise from H···H, H···Br/Br···H, and H···C/C···H contacts. nih.govnih.gov The prevalence of H···H interactions indicates the importance of van der Waals forces in the crystal packing. nih.gov The notable percentage of H···Br contacts highlights the role of the bromine atom in directing the crystal structure through halogen-hydrogen interactions.

Table 1: Representative Quantitative Contributions of Intermolecular Contacts for Brominated Imidazopyridine Analogs from Hirshfeld Surface Analysis

Intermolecular ContactContribution Percentage (Compound 1*)Contribution Percentage (Compound 2**)
H···H48.1%35.9%
H···Br/Br···H15.0%10.8%
H···O/O···H12.8%N/A
H···C/C···H6.0%12.4%
H···N/N···H5.8%7.5%
C···C3.7%5.5%
C···Br/Br···C3.5%5.9%
H···Cl/Cl···HN/A15.0%

*Data from a study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov **Data from a study on 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

Analysis of Hydrogen Bonding and π-Stacking Interactions in the Solid State

The solid-state architecture of imidazo[4,5-c]pyridine derivatives is significantly influenced by non-covalent interactions such as hydrogen bonding and π–π stacking. mdpi.comnih.gov These interactions dictate the molecular arrangement and packing in the crystal, affecting the material's physical properties.

Hydrogen Bonding: While classical N-H···N or O-H···N hydrogen bonds are strong directional forces, weaker C-H···N and C-H···O interactions are also crucial in the crystal engineering of related heterocyclic systems. nih.govnih.gov In the absence of strong hydrogen bond donors in this compound, weaker C-H···N interactions involving the pyridine nitrogen atom are expected to play a role in stabilizing the crystal lattice. Analysis of similar structures shows that molecules can link into dimers or chains through these weak hydrogen bonds. nih.gov

π-Stacking Interactions: The fused aromatic system of the imidazo[4,5-c]pyridine core is prone to engaging in π–π stacking interactions. These interactions are critical for the formation of a stable three-dimensional network. researchgate.net In closely related compounds like 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the crystal structure is held together by slipped π–π stacking between symmetry-related molecules. nih.gov Key parameters used to characterize these interactions include the interplanar distance and the centroid-to-centroid distance. For instance, observed centroid-centroid distances in analogous structures are often in the range of 3.6 Å to 3.9 Å, indicative of significant stabilizing interactions. nih.govnih.gov

Structure-Reactivity Relationship (SAR) Studies from a Theoretical Perspective

Theoretical Structure-Reactivity Relationship (SAR) studies utilize computational methods to correlate a molecule's structural features with its chemical reactivity or biological activity. research-nexus.netnih.gov For the imidazo[4,5-c]pyridine scaffold, these studies are essential for designing new derivatives with enhanced properties. Density Functional Theory (DFT) is a common tool for investigating global and local reactivity descriptors. mdpi.comresearch-nexus.net

SAR studies on related imidazo[4,5-c]pyridin-2-one derivatives have provided insights into how different substituents affect their biological inhibitory activity. nih.gov For example, it was found that at one position (R1), an aliphatic cyclopentyl ring was preferable to aromatic rings or short-chain alkanes. nih.gov At another position (R2), substitution with a 4-chlorophenyl group yielded potent activity. nih.gov These theoretical findings guide the synthesis of more effective compounds by predicting which modifications are likely to improve the desired outcome.

Quantitative Structure-Activity Relationship (QSAR) models offer a more mathematical approach. For a series of imidazo[4,5-b]pyridine derivatives targeting Aurora kinase A, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.gov These models generate contour maps that visualize the regions where steric, electrostatic, or other property modifications would favorably or unfavorably impact biological activity, providing a roadmap for molecular optimization. nih.gov

Table 2: Summary of Theoretical SAR Findings for Imidazo[4,5-c]pyridine Analogs

Scaffold PositionFavorable Substituent TypeObservation/Rationale
R1 (N1-position)Aliphatic Ring (e.g., Cyclopentyl)Better inhibitory activity compared to aromatic rings or short-chain alkanes. nih.gov
R2 (N3-position)Substituted Phenyl (e.g., 4-chlorophenyl)Larger volume groups at this position contribute to higher activity. nih.gov

Molecular Modeling for Ligand-Target Interaction Analysis (Methodological Aspects)

Molecular modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is frequently applied to heterocyclic systems like imidazo[4,5-c]pyridine to understand their interactions with biological targets. nih.govmdpi.com This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. waocp.org

The methodological workflow for ligand-target interaction analysis typically involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the biological target (e.g., a protein or enzyme) is obtained from crystallographic data or homology modeling. The structure of the ligand, such as this compound, is generated and optimized to find its lowest energy conformation.

Binding Site Identification: The active site or binding pocket of the receptor is identified. This is the region where the ligand is expected to bind.

Grid Generation: A grid defining the dimensions of the binding pocket is generated, within which the docking algorithm will search for possible ligand poses.

Docking Simulation: The ligand is placed into the binding site, and its conformational flexibility is explored. A scoring function is used to evaluate and rank the different binding poses based on their predicted binding affinity (e.g., in kcal/mol). asianpubs.org

Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. nih.govnih.gov

These computational methods are invaluable for screening virtual libraries of compounds, prioritizing candidates for synthesis, and providing a structural hypothesis for observed biological activity, thereby accelerating the process of drug development. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules. For 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, a detailed analysis of its NMR spectra provides invaluable information regarding its proton and carbon environments, allowing for unambiguous structural confirmation and the assignment of all resonant frequencies to specific atoms within the molecule.

1H NMR: Chemical Shifts, Coupling Constants, and Multiplicity Analysis

The proton NMR (¹H NMR) spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic environment, including the deshielding effects of the aromatic rings and the electron-withdrawing nature of the bromine atom and the fused imidazole system.

The protons on the pyridine ring would likely appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific positions of these protons would lead to characteristic splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons. The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of the protons. For instance, ortho-coupled protons on a pyridine ring typically show J values in the range of 4-6 Hz, while meta coupling is smaller, around 2-3 Hz.

The proton of the imidazole ring (at position 2) would likely appear as a singlet, given its separation from other protons. Its chemical shift would also be in the aromatic region. The methyl group protons (at position 3) would appear as a sharp singlet in the upfield region, typically around 3.5-4.5 ppm, due to the attachment to a nitrogen atom.

A hypothetical data table for the ¹H NMR spectrum of this compound is presented below, based on general principles for similar heterocyclic systems.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.1-8.3s-
H-68.4-8.6d~5.0
H-77.3-7.5d~5.0
3-CH₃3.8-4.0s-

13C NMR: Carbon Skeletal Elucidation and Substituent Effects

The carbon-13 NMR (¹³C NMR) spectrum provides direct information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

Aromatic and heteroaromatic carbons typically resonate in the range of 100-160 ppm. The carbon atom attached to the bromine (C-4) would be expected to have a chemical shift in the lower end of this range due to the heavy atom effect of bromine. The carbons of the imidazole ring would also have characteristic shifts, with C-2 generally appearing at a lower field than the other imidazole carbons. The methyl carbon would be found in the upfield region of the spectrum, typically between 30-40 ppm.

A predicted ¹³C NMR data table is provided below:

CarbonChemical Shift (δ, ppm)
C-2145-150
C-4115-120
C-5a140-145
C-6150-155
C-7120-125
C-7a130-135
3-CH₃30-35

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete structural connectivity of complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular structure by observing long-range couplings. For example, correlations from the methyl protons to C-2 and C-7a would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This can be useful for confirming stereochemistry and spatial relationships within the molecule. For instance, a NOESY correlation between the methyl protons and a proton on the pyridine ring could provide insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₇H₆BrN₃), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

A hypothetical HRMS data table is shown below:

IonCalculated m/zObserved m/z
[C₇H₆⁷⁹BrN₃+H]⁺211.9823(Hypothetical)
[C₇H₆⁸¹BrN₃+H]⁺213.9803(Hypothetical)

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound would likely involve characteristic losses of small neutral molecules or radicals.

Common fragmentation pathways for such heterocyclic systems could include:

Loss of the bromine atom (Br•).

Loss of a methyl radical (CH₃•).

Cleavage of the imidazole or pyridine rings, leading to the loss of molecules like HCN.

Analysis of the masses of the fragment ions can help to piece together the structure of the parent compound. For example, a peak corresponding to the loss of 79 or 81 mass units from the molecular ion would strongly suggest the loss of a bromine atom.

A table of potential major fragments is presented below:

m/z (for ⁷⁹Br isotope)Possible Fragment Identity
212[M]⁺
197[M - CH₃]⁺
133[M - Br]⁺
106[M - Br - HCN]⁺

Advanced Spectroscopic and Structural Characterization of this compound and its Derivatives

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the compound This compound pertaining to X-ray crystallography, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are not publicly available.

The provided outline requires detailed research findings for the following sections:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Without access to published crystallographic information files (CIFs) or peer-reviewed spectroscopic analyses for this specific molecule, it is not possible to generate the scientifically accurate and detailed content required for these sections, including the mandatory data tables.

While research exists for related isomers, such as derivatives of imidazo[4,5-b]pyridine nih.govnih.gov and other positional isomers of brominated methyl-imidazo[4,5-c]pyridines, the instructions to focus solely on "this compound" preclude the use of data from these distinct chemical entities. Spectroscopic and crystallographic properties are highly specific to the unique arrangement of atoms and bonds within a molecule, and data from isomers cannot be accurately extrapolated to the target compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational data in the public domain.

Synthetic Applications of 4 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine As a Chemical Building Block

Strategic Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The unique arrangement of nitrogen atoms and the presence of a reactive bromine substituent make 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine a promising starting material for the synthesis of a variety of more complex heterocyclic systems. The imidazo[4,5-c]pyridine core is a recognized pharmacophore, and the ability to further functionalize this scaffold is of significant interest in medicinal chemistry.

The bromine atom at the 4-position is particularly amenable to various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents and the construction of novel ring systems. For instance, Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl groups, leading to biaryl structures with potential applications in materials science and medicinal chemistry. Similarly, Sonogashira coupling would allow for the introduction of alkyne functionalities, which are valuable handles for further transformations such as click chemistry or cyclization reactions.

Furthermore, the nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings can be targeted for alkylation or can participate in cyclization reactions. For example, after modification of the bromo-substituent, intramolecular reactions could be designed to form additional fused rings, leading to polycyclic aromatic systems with unique electronic and biological properties.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

Reaction NameCoupling PartnerCatalyst/Conditions (Illustrative)Potential Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, base4-Aryl-3-methyl-3H-imidazo[4,5-c]pyridine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, base4-Alkynyl-3-methyl-3H-imidazo[4,5-c]pyridine
Buchwald-HartwigAminePd catalyst, ligand, base4-Amino-3-methyl-3H-imidazo[4,5-c]pyridine
HeckAlkenePd catalyst, base4-Alkenyl-3-methyl-3H-imidazo[4,5-c]pyridine
StilleOrganostannanePd catalyst4-Substituted-3-methyl-3H-imidazo[4,5-c]pyridine

Scaffold for Combinatorial Library Generation and Diversification

In modern drug discovery, the generation of combinatorial libraries of related compounds is a key strategy for identifying new therapeutic agents. This compound is an excellent candidate for use as a central scaffold in the creation of such libraries. Its well-defined core structure and the presence of a modifiable bromine handle allow for the systematic introduction of a wide array of chemical diversity.

A library based on this scaffold could be generated by parallel synthesis, where the starting material is reacted with a diverse set of building blocks in an array format. For example, a library of 4-aryl derivatives could be synthesized by reacting this compound with a collection of different boronic acids via a Suzuki-Miyaura coupling reaction. Similarly, a library of 4-amino derivatives could be generated through Buchwald-Hartwig amination with a variety of primary and secondary amines.

The resulting library of compounds could then be screened for biological activity against a range of therapeutic targets. The structural information gathered from the screening of these libraries can provide valuable structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates. The imidazo[4,5-c]pyridine core itself is found in molecules with a range of biological activities, including antiviral and anticancer properties, making libraries derived from this scaffold particularly promising. nih.gov

Development of Advanced Synthetic Routes to Complex Organic Molecules

The reactivity of this compound can be harnessed to develop novel and efficient synthetic routes to complex organic molecules, including natural products and their analogs. The strategic placement of the bromine atom allows for its use as a linchpin in multi-step synthetic sequences.

For example, the bromine atom can be converted to a lithiated or Grignard reagent, which can then be reacted with various electrophiles to introduce a wide range of functional groups. This approach could be used to build up molecular complexity in a controlled and stepwise manner. Furthermore, the imidazo[4,5-c]pyridine core can act as a directing group in certain reactions, influencing the stereochemistry of subsequent transformations.

The development of novel synthetic routes is crucial for accessing complex molecules in a more efficient and cost-effective manner. The use of this compound as a key building block could open up new avenues for the synthesis of previously inaccessible or difficult-to-synthesize compounds.

Role in the Design and Construction of Novel Molecular Architectures

Beyond its applications in medicinal chemistry, this compound can serve as a fundamental component in the design and construction of novel molecular architectures with unique properties. The rigid, planar structure of the imidazo[4,5-c]pyridine core, combined with the ability to introduce diverse substituents at the 4-position, makes it an attractive building block for supramolecular chemistry and materials science.

For instance, by introducing appropriate functional groups through the bromo-substituent, molecules can be designed that self-assemble into well-defined nanostructures such as wires, sheets, or cages. These self-assembled structures could have applications in areas such as molecular electronics, sensing, and catalysis.

Furthermore, the incorporation of the imidazo[4,5-c]pyridine unit into larger conjugated systems could lead to the development of new organic materials with interesting photophysical properties. For example, by extending the conjugation through the 4-position, it may be possible to create new fluorescent dyes or organic light-emitting diode (OLED) materials. The nitrogen atoms in the heterocyclic core can also be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with porous structures and potential applications in gas storage and separation.

Q & A

Q. What are the common synthetic routes for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine?

A typical synthesis involves alkylation of the parent imidazo[4,5-c]pyridine scaffold. For example, methyl iodide is used under phase-transfer catalysis (e.g., tetra-nn-butylammonium bromide in DMF) to introduce the methyl group at the 3-position. Bromination is achieved using brominating agents like NN-bromosuccinimide (NBS) under controlled conditions. Purification often employs silica gel chromatography with ethyl acetate/hexane mixtures .

Key Reaction Conditions :

StepReagents/ConditionsYield
MethylationMethyl iodide, K2_2CO3_3, DMF, RT~60%
BrominationNBS, AIBN, CCl4_4, reflux~45%

Q. How can researchers confirm the molecular structure using spectroscopic methods?

  • 1^1H/13^{13}C NMR : Peaks for the methyl group (δ ~3.5 ppm in 1^1H NMR) and aromatic protons (δ 7.0–9.0 ppm) confirm substitution patterns.
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm1^{-1}) and C-N (imidazole ring, ~1600 cm1^{-1}) are critical .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/zm/z 256) validate the molecular weight .

Q. What purification techniques are effective for this compound?

Column chromatography (silica gel, ethyl acetate/hexane) is standard. Recrystallization from ethanol or DCM/hexane mixtures improves purity. Monitor via TLC (Rf_f ~0.3–0.5 in 1:2 ethyl acetate/hexane) .

Advanced Research Questions

Q. How does X-ray crystallography using SHELXL refine the crystal structure of derivatives?

SHELXL refines structures by modeling anisotropic displacement parameters and hydrogen atom positions. For imidazo[4,5-c]pyridines, key metrics include:

  • Planarity : Fused rings typically show deviations <0.005 Å from the mean plane.
  • Dihedral Angles : e.g., 41.84° between imidazo-pyridine and substituent phenyl rings .
  • π-π Stacking : Interplanar distances (~3.58 Å) stabilize crystal packing . SHELXT automates space-group determination, critical for handling twinned or high-symmetry crystals .

Q. What computational methods predict vibrational modes and molecular geometry?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates vibrational spectra. Potential Energy Distribution (PED) analysis assigns modes (e.g., C-Br stretch at 550 cm1^{-1} contributes >80% to specific IR/Raman bands). Bond lengths (e.g., C-Br ~1.90 Å) align with X-ray data within ±0.02 Å .

Q. How do reaction conditions influence isomer ratios in glycosylation reactions?

Glycosylation of imidazo[4,5-c]pyridines with ribofuranosyl chlorides produces positional isomers (N1, N2, N3 substitution). Isomer distribution depends on:

  • Solvent : Polar aprotic solvents (DMF) favor N1 substitution.
  • Catalyst : Phase-transfer agents (e.g., tetra-nn-butylammonium bromide) improve regioselectivity.
  • Temperature : Lower temps (~0°C) reduce side products .

Q. What strategies mitigate instability of derivatives under acidic/basic conditions?

  • Protection : Acetylation of amine groups reduces hydrolysis.
  • Buffered Conditions : Use pH 7–8 buffers during thiolation or deblocking.
  • Low-Temperature Storage : -20°C under inert atmosphere prevents decomposition .

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